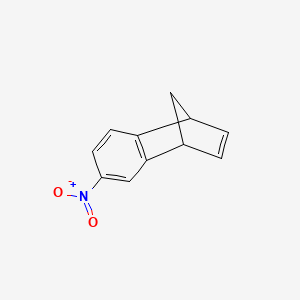
1,4-Methanonaphthalene, 1,4-dihydro-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Methanonaphthalene, 1,4-dihydro-6-nitro-: is an organic compound with the molecular formula C11H9NO2 It is a derivative of naphthalene, where the structure is modified to include a methano bridge and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Methanonaphthalene, 1,4-dihydro-6-nitro- can be synthesized through a series of organic reactions. One common method involves the nitration of 1,4-methanonaphthalene, 1,4-dihydro-. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production of 1,4-methanonaphthalene, 1,4-dihydro-6-nitro- may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Methanonaphthalene, 1,4-dihydro-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Methanonaphthalene, 1,4-dihydro-6-nitro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-methanonaphthalene, 1,4-dihydro-6-nitro- involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions. The aromatic structure allows for π-π interactions with other aromatic compounds, affecting its binding and activity in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
- 1,4-Methanonaphthalene, 1,4-dihydro-
- 1,4-Methanonaphthalene, 1,4-dihydro-9-isopropylidene-
- 1,4-Methanonaphthalene, 1,4-dihydro-9-(1-methylethylidene)-
Comparison: 1,4-Methanonaphthalene, 1,4-dihydro-6-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity compared to its analogs
Propriétés
Numéro CAS |
42810-33-3 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-nitrotricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C11H9NO2/c13-12(14)9-3-4-10-7-1-2-8(5-7)11(10)6-9/h1-4,6-8H,5H2 |
Clé InChI |
WYFWXPVPVXACFN-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3=C2C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


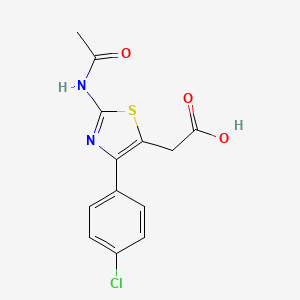
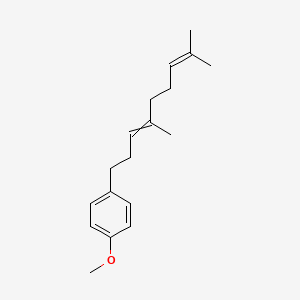
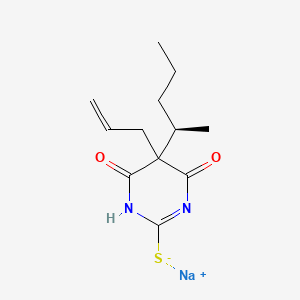





![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)

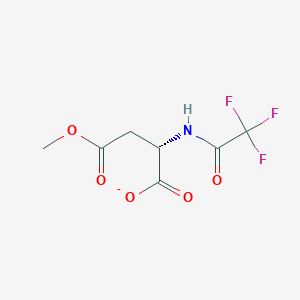
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
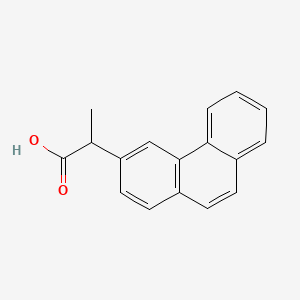
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)
